5-Methyl-2-(2-thienyl)imidazole
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Overview
Description
5-Methyl-2-(2-thienyl)imidazole: is a heterocyclic compound that features both an imidazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-thienyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with methylamine and glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-(2-thienyl)imidazole can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the imidazole ring.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-(2-thienyl)imidazole is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-thienyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiophene ring can participate in π-π interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Thienyl)imidazole: Similar structure but lacks the methyl group at the 5-position.
5-Methylimidazole: Lacks the thiophene ring.
2-Thienylimidazole: Similar structure but lacks the methyl group.
Uniqueness: 5-Methyl-2-(2-thienyl)imidazole is unique due to the presence of both the methyl group and the thiophene ring. This combination enhances its chemical reactivity and binding affinity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-2-thiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPFGGXYDANQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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